![molecular formula C16H11NO5S B14262312 1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione CAS No. 138046-36-3](/img/structure/B14262312.png)
1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione is an organic compound that features a benzenesulfonyl group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of benzenesulfonyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality.
Phenylsulfonyl chloride: A related compound used in sulfonation reactions.
Pyrrole derivatives: Compounds with a pyrrole ring structure, often used in organic synthesis.
Uniqueness
1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of the benzenesulfonyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
138046-36-3 |
|---|---|
Molekularformel |
C16H11NO5S |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
(2,5-dioxo-3-phenylpyrrol-1-yl) benzenesulfonate |
InChI |
InChI=1S/C16H11NO5S/c18-15-11-14(12-7-3-1-4-8-12)16(19)17(15)22-23(20,21)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
CAXWOOPMDMTBML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



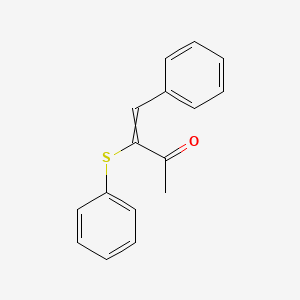
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
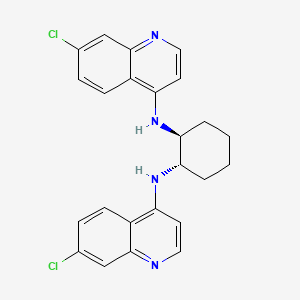
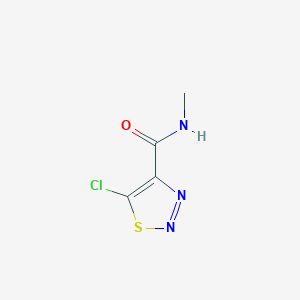
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)


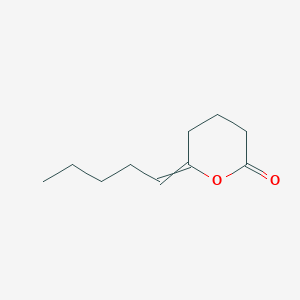
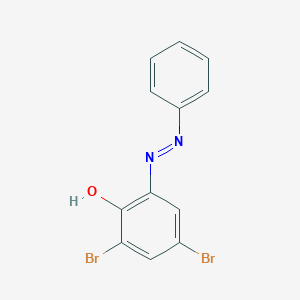

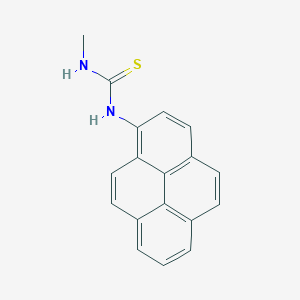
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)

